molecular formula C10H14N2S B3834640 4-(3-pyridinylmethyl)thiomorpholine

4-(3-pyridinylmethyl)thiomorpholine

Cat. No.: B3834640
M. Wt: 194.30 g/mol
InChI Key: REQRKJSLOSQBHT-UHFFFAOYSA-N
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Description

4-(3-Pyridinylmethyl)thiomorpholine is a heterocyclic compound featuring a thiomorpholine core (a six-membered ring containing one sulfur and one nitrogen atom) substituted with a 3-pyridinylmethyl group. Thiomorpholine derivatives are widely explored in medicinal chemistry due to their balanced lipophilicity, metabolic stability, and versatility in forming hydrogen bonds and π-π interactions. The sulfur atom in thiomorpholine enhances lipophilicity compared to morpholine (where sulfur is replaced by oxygen), making it a preferred scaffold in drug design for improved membrane permeability .

Properties

IUPAC Name

4-(pyridin-3-ylmethyl)thiomorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2S/c1-2-10(8-11-3-1)9-12-4-6-13-7-5-12/h1-3,8H,4-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REQRKJSLOSQBHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1CC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogues

Thiomorpholine vs. Morpholine Derivatives

Key Structural Differences :

  • Sulfur vs. Oxygen : Thiomorpholine’s sulfur atom increases lipophilicity (logP values typically 0.5–1.0 units higher than morpholine analogues), influencing pharmacokinetic properties like absorption and blood-brain barrier penetration .
  • Conformational Flexibility : Thiomorpholine’s chair conformation allows substituents to adopt axial or equatorial positions. For example, in 4-(4-nitrophenyl)thiomorpholine, the nitro group occupies a quasi-axial position, while its morpholine analogue favors a quasi-equatorial orientation due to weaker S···O vs. O···O repulsions .

Table 1: Structural and Physical Comparison

Property 4-(4-Nitrophenyl)thiomorpholine 4-(4-Nitrophenyl)morpholine
Bond Angle (C–S–C) 99.5° N/A (O instead of S)
Substituent Position Axial Equatorial
Melting Point (°C) 140–142 128–130
Packing Efficiency 74.4% (dense layers) Lower due to absence of S···O interactions

Substituted Thiomorpholine Derivatives

4-(5-Bromo-pyridin-2-yl)thiomorpholine
  • Application : Intermediate in kinase inhibitors and antimicrobial agents.
4-(3-Chloro-2-hydroxypropyl)thiomorpholine 1,1-dioxide
  • Oxidation State: Sulfone formation (1,1-dioxide) increases polarity, reducing logP by ~1.5 units compared to non-oxidized thiomorpholine .
  • Bioactivity : Sulfone derivatives show enhanced metabolic stability and are explored as protease inhibitors .

Key Research Findings

Crystal Packing Effects : 4-(4-Nitrophenyl)thiomorpholine forms centrosymmetric dimers via C–H···O hydrogen bonds and π-π stacking, stabilizing the axial nitro conformation in the solid state. This contrasts with solution-phase DFT predictions of equatorial preference, highlighting environmental impacts on conformation .

Metabolic Soft Spots : Thiomorpholine’s sulfur serves as a site for oxidative metabolism, enabling controlled drug clearance. Sulfone derivatives, however, resist oxidation and prolong half-life .

Antimicrobial Optimization : Triazole derivatives of 4-(prop-2-yn-1-yl)thiomorpholine show broad-spectrum activity, with MIC values <10 µM against drug-resistant pathogens .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3-pyridinylmethyl)thiomorpholine
Reactant of Route 2
Reactant of Route 2
4-(3-pyridinylmethyl)thiomorpholine

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